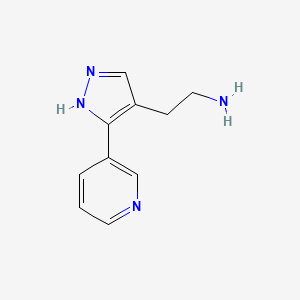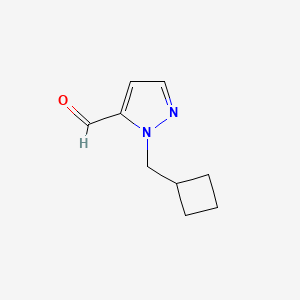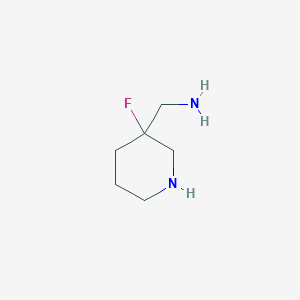
N-(2-Chloro-phenyl)-guanidine hydrochloride
Übersicht
Beschreibung
N-(2-Chloro-phenyl)-guanidine hydrochloride (NCPGH) is an organic compound with the chemical formula C6H9Cl2N3·HCl. It is a white, crystalline solid that is commonly used as a reagent in laboratory experiments. NCPGH has a wide range of applications in scientific research, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.
Wissenschaftliche Forschungsanwendungen
DNA Isolation
N-(2-Chloro-phenyl)-guanidine hydrochloride, as part of the guanidine hydrochloride (GHCl) family, has been utilized in the isolation of RNA and DNA from eukaryotic cells. GHCl enables the preparation of intact and readily digestible DNA from a range of tissues and cell lines, making it valuable in genetic research and molecular biology applications (Bowtell, 1987).
Oxygen Isotope Ratio Measurements
In biological fluid research, GHCl facilitates the conversion of water in biological fluids to carbon dioxide, allowing for precise oxygen isotope ratio measurements. This is particularly useful in fields like biochemistry and forensic science (Wong, Lee, & Klein, 1987).
Enzyme Activity Inhibition
GHCl has shown potential in selectively inhibiting the enzyme activity of serum alkaline phosphatase isoenzymes. This property is significant in clinical pathology for differentiating various types of alkaline phosphatase present in the serum (Shephard & Peake, 1986).
Antiviral Research
Guanidine hydrochloride has been investigated for its ability to reduce the infectivity of viruses, such as poliovirus, for cultured mammalian cells. This research contributes to the development of antiviral drugs (Loddo et al., 1962).
Protein Folding Studies
GHCl is widely used as a protein denaturant and has been found to refold acid-unfolded proteins at low concentrations, aiding in the study of protein folding mechanisms (Hagihara et al., 1993).
Antimicrobial Activity
Guanidine hydrochloride derivatives have been synthesized and tested for antibacterial and antifungal effects, offering valuable insights in the development of new antimicrobial agents (Gössnitzer, Feierl, & Wagner, 2002).
Cardioprotective Effects
Certain guanidine hydrochloride derivatives have shown promise in inhibiting Na+/H+ exchanger isoform-1, offering cardioprotective efficacy against ischemia-reperfusion injury, a significant finding in cardiovascular research (Lee et al., 2005).
Antifungal Mechanism
The antifungal mechanism of polyhexamethylene guanidine hydrochloride (PHMGH), a guanidine hydrochloride derivative, has been studied, providing insights into its action against fungal infections (Choi, Kim, & Lee, 2017).
Wirkmechanismus
Target of Action
N-(2-Chloro-phenyl)-guanidine hydrochloride, also known as Clofedanol, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in the regulation of numerous physiological functions, including immune response, smooth muscle contraction, and neurotransmission .
Mode of Action
N-(2-Chloro-phenyl)-guanidine hydrochloride acts as an antagonist at the Histamine H1 receptor . It suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain . It also has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses .
Biochemical Pathways
Its antagonistic action on the histamine h1 receptor suggests it may influence pathways related to immune response, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
It is known to undergo hepatic metabolism .
Result of Action
The primary result of N-(2-Chloro-phenyl)-guanidine hydrochloride’s action is the suppression of the cough reflex . This is achieved through its direct effect on the cough center in the medulla of the brain . It also has local anesthetic and antihistamine properties, which may contribute to its overall therapeutic effects .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSEVRDOXRQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696376 | |
| Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-phenyl)-guanidine hydrochloride | |
CAS RN |
24067-11-6 | |
| Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



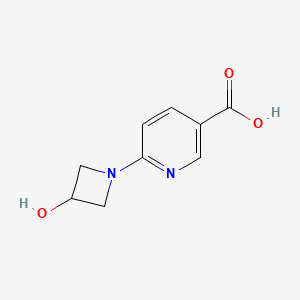

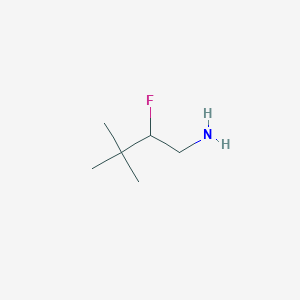
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)
amine](/img/structure/B1489279.png)
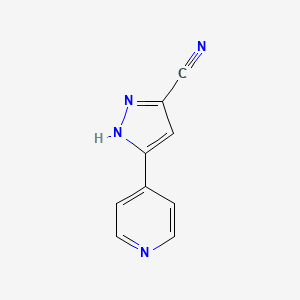
![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)
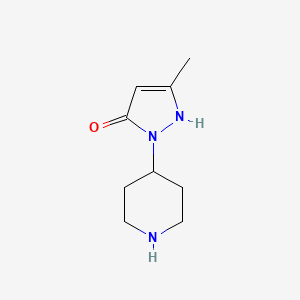
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)
